![molecular formula C8H8N2 B1312937 6-Méthyl-1H-pyrrolo[2,3-B]pyridine CAS No. 824-51-1](/img/structure/B1312937.png)

6-Méthyl-1H-pyrrolo[2,3-B]pyridine

Vue d'ensemble

Description

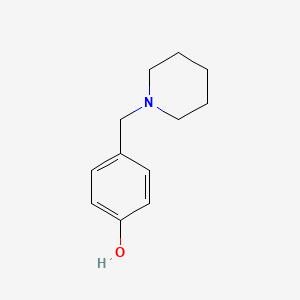

6-Methyl-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the CAS Number: 824-51-1. Its molecular weight is 132.16 . It is a heterocyclic compound that has been used in various research and development contexts .

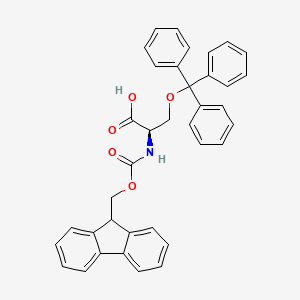

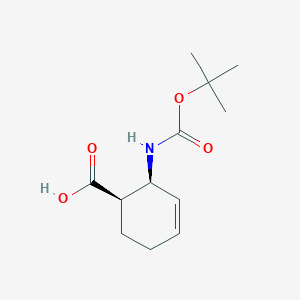

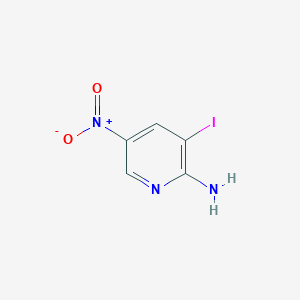

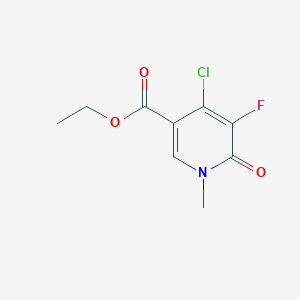

Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-pyrrolo[2,3-B]pyridine consists of a pyrrolo[2,3-b]pyridine core with a methyl group at the 6-position . This structure is important for its biological activity and forms the basis for its interactions with various targets .

Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in various contexts . These studies have shown that these compounds can undergo a variety of reactions, leading to the formation of various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-1H-pyrrolo[2,3-B]pyridine include a molecular weight of 132.16, and it is typically stored in a dry environment at 2-8°C .

Applications De Recherche Scientifique

Thérapie anticancéreuse : Inhibiteurs du FGFR

6-Méthyl-1H-pyrrolo[2,3-B]pyridine : ses dérivés ont été identifiés comme de puissants inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR), qui est impliqué dans la progression de divers cancers . Ces composés peuvent inhiber la prolifération et induire l'apoptose dans les cellules cancéreuses, telles que les cellules de cancer du sein 4T1. Ils inhibent également de manière significative la migration et l'invasion de ces cellules, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse .

Gestion du diabète

Les dérivés de This compound ont montré un potentiel dans la réduction des niveaux de glucose sanguin, ce qui pourrait être bénéfique dans la prévention et le traitement de troubles comme l'hyperglycémie, le diabète de type 1, le diabète lié à l'obésité, la dyslipidémie diabétique et les maladies cardiovasculaires .

Ciblage anticancéreux de l'anhydrase carbonique IX

L'échafaudage pyridinique, y compris la This compound, a été étudié pour ses attributs médicinaux, en particulier le ciblage de l'anhydrase carbonique IX (CAIX) qui est surexprimée dans les cellules cancéreuses. Les composés contenant cet échafaudage ont montré une excellente action inhibitrice contre la CAIX, ce qui est crucial pour le développement de médicaments anticancéreux .

Développement des organes et angiogenèse

La voie de signalisation du FGFR, qui peut être modulée par les dérivés de la This compound, est essentielle au développement des organes et à l'angiogenèse. Cela rend ces composés pertinents dans la recherche liée à la biologie du développement et à l'ingénierie tissulaire .

Prolifération et migration cellulaires

This compound : ses dérivés peuvent affecter la prolifération et la migration cellulaires par leur action sur la voie du FGFR. Cette application est importante dans la cicatrisation des plaies et la médecine régénérative, ainsi que dans l'étude des processus métastatiques dans le cancer .

Voies de transduction du signal

Ces composés sont impliqués dans la régulation des voies de transduction du signal telles que RAS–MEK–ERK, PLCγ et PI3K–Akt. Comprendre leur rôle peut conduire à des informations sur les processus cellulaires et au développement de nouvelles stratégies thérapeutiques .

Résistance à la chimiothérapie

Une activation anormale de la voie de signalisation du FGFR peut entraîner une résistance à la chimiothérapie. Les dérivés de This compound qui inhibent cette voie pourraient être utilisés pour surmonter la résistance et améliorer l'efficacité des traitements anticancéreux existants .

Développement et optimisation des médicaments

En raison de leurs activités puissantes et de leur faible poids moléculaire, les dérivés de la This compound sont des composés de tête attrayants pour le développement de médicaments. Ils offrent une plateforme pour la synthèse de nouveaux médicaments aux propriétés optimisées pour diverses applications thérapeutiques .

Mécanisme D'action

Target of Action

The primary target of 6-Methyl-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

6-Methyl-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . The inhibition of FGFRs prevents the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Biochemical Pathways

The inhibition of FGFRs by 6-Methyl-1H-pyrrolo[2,3-B]pyridine affects several biochemical pathways. The most significant is the FGFR signaling pathway, which regulates organ development, cell proliferation, migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .

Pharmacokinetics

It is also an inhibitor of CYP1A2 . These properties suggest that the compound has good bioavailability.

Result of Action

The inhibition of FGFRs by 6-Methyl-1H-pyrrolo[2,3-B]pyridine can lead to several molecular and cellular effects. In vitro, it has been shown to inhibit cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of cells .

Safety and Hazards

Safety information for 6-Methyl-1H-pyrrolo[2,3-B]pyridine indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The future directions for research on 1H-pyrrolo[2,3-b]pyridine derivatives are promising . These compounds have shown potent activities against various targets, making them attractive candidates for further development . For example, one study reported the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .

Analyse Biochimique

Biochemical Properties

6-Methyl-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound’s interaction with FGFRs is characterized by binding to the receptor’s active site, thereby preventing the binding of natural ligands and subsequent activation of downstream signaling pathways.

Cellular Effects

The effects of 6-Methyl-1H-pyrrolo[2,3-B]pyridine on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, such as breast cancer 4T1 cells, by inducing apoptosis and inhibiting cell migration and invasion . Additionally, this compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . By modulating these pathways, 6-Methyl-1H-pyrrolo[2,3-B]pyridine can alter gene expression and cellular metabolism, leading to reduced tumor growth and metastasis.

Molecular Mechanism

At the molecular level, 6-Methyl-1H-pyrrolo[2,3-B]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as FGFRs, inhibiting their activity . This binding is facilitated by hydrogen bonds and van der Waals interactions with the active site residues . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Methyl-1H-pyrrolo[2,3-B]pyridine in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function have shown that prolonged exposure can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-Methyl-1H-pyrrolo[2,3-B]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

6-Methyl-1H-pyrrolo[2,3-B]pyridine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions, such as glucuronidation . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 6-Methyl-1H-pyrrolo[2,3-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target tissues, where it can exert its therapeutic effects. Additionally, the compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

6-Methyl-1H-pyrrolo[2,3-B]pyridine is localized to specific subcellular compartments, where it can interact with target biomolecules . This localization is directed by targeting signals and post-translational modifications that guide the compound to organelles such as the nucleus and mitochondria . The subcellular localization of 6-Methyl-1H-pyrrolo[2,3-B]pyridine is crucial for its activity, as it ensures that the compound reaches its intended targets and exerts its effects efficiently.

Propriétés

IUPAC Name |

6-methyl-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDMUZFABFBKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466423 | |

| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-51-1 | |

| Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the main objective of synthesizing 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine in the study?

A1: The study aimed to synthesize 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) as a 3-deaza analog of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1). The researchers were interested in exploring the structure-activity relationship of these compounds by examining the effects of replacing a nitrogen atom in the pyrrolopyrimidine core with a carbon atom [].

Q2: How was 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine synthesized in this study?

A2: The synthesis of 4-benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine (3) was achieved using a multi-step procedure starting from a pyridine precursor, 2-amino-3,6-dimethylpyridine (12) []. The specific steps involved in the synthesis are detailed in the research article.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)